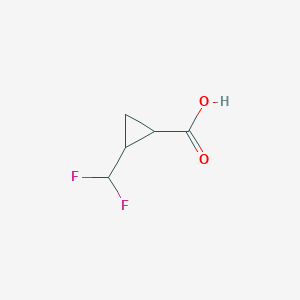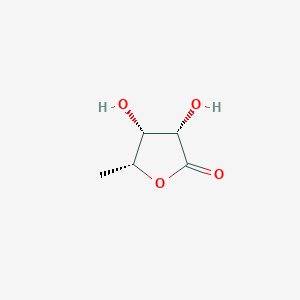
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
“2-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 . It is stored at refrigerator temperature and appears in the form of an oil .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethyl)cyclopropane-1-carboxylic acid” is represented by the formula C5H6F2O2 . This indicates that the compound consists of 5 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“2-(Difluoromethyl)cyclopropane-1-carboxylic acid” is an oil-like substance stored at refrigerator temperature . It has a molecular weight of 136.1 . The predicted boiling point is 208.5±15.0 °C, and the predicted density is 1.425±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Biochemistry and Enzymatic Synthesis .
Summary of the Application
The compound “2-(Difluoromethyl)cyclopropane-1-carboxylic acid” is used in the synthesis of racemic 2-(difluoromethyl)-1-(alkoxycarbonyl)-cyclopropanecarboxylic acids and 2-(vinyl)-1-(alkoxycarbonyl)-cyclopropanecarboxylic acids and their salts . These compounds are useful intermediates in the synthesis of viral protease inhibitors .
Methods of Application or Experimental Procedures
The methods involve enzymatic processes for the preparation of these acids and their salts, such as the dicyclohexylamine salt . Also, methods for preparing enantioenriched (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropane-1-carboxylic acid and esters of the same are disclosed .
Results or Outcomes
The result of this process is the synthesis of compounds that are useful intermediates in the creation of viral protease inhibitors . This has potential applications in the development of antiviral drugs.
Precursor of Ethylene in Plant Physiology
Specific Scientific Field
This application falls under the field of Plant Physiology .
Summary of the Application
1-Aminocyclopropane 1-Carboxylic Acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Methods of Application or Experimental Procedures
The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase . ACC is then oxidized to ethylene by ACC oxidase .
Results or Outcomes
The result of this process is the production of the plant hormone ethylene, which plays a crucial role in plant growth and development .
Chemical Industry
Specific Scientific Field
This application falls under the field of Chemical Industry .
Summary of the Application
Its unique structure makes “2-(Difluoromethyl)cyclopropane-1-carboxylic acid” a valuable building block in the chemical industry for the synthesis of various other compounds .
Methods of Application or Experimental Procedures
Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
Results or Outcomes
The result of these processes is the synthesis of various compounds that can be used in different industries .
Pharmaceuticals
Specific Scientific Field
This application falls under the field of Pharmaceuticals .
Summary of the Application
“2-(Difluoromethyl)cyclopropane-1-carboxylic acid” serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .
Methods of Application or Experimental Procedures
The methods involve the use of “2-(Difluoromethyl)cyclopropane-1-carboxylic acid” in the synthesis of these pharmaceutical compounds .
Results or Outcomes
The result of these processes is the production of various pharmaceutical compounds that can be used in the treatment of different diseases .
Safety And Hazards
Propiedades
IUPAC Name |
2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)



![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)
